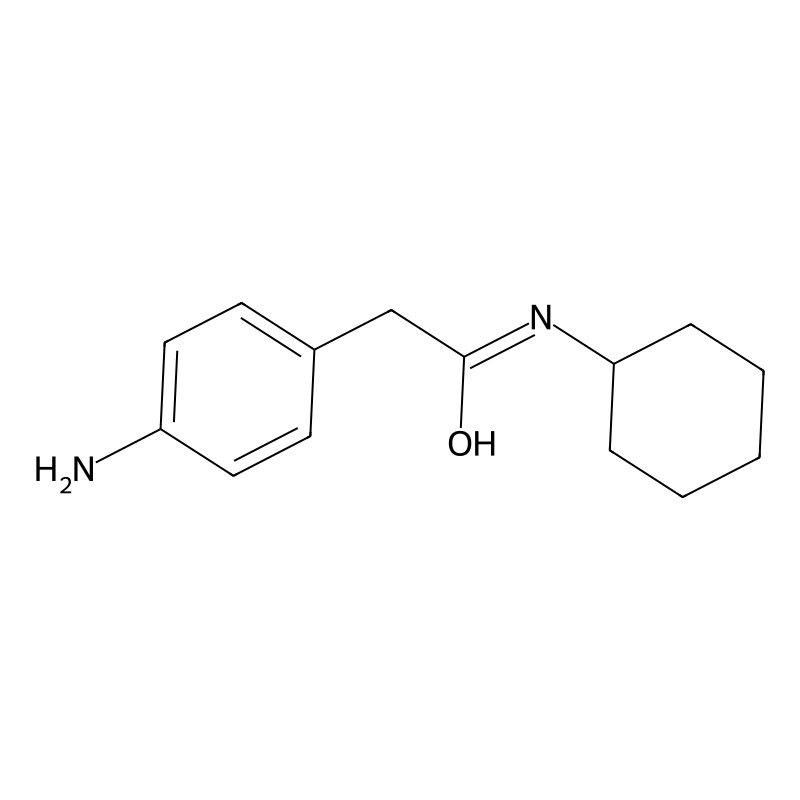

2-(4-aminophenyl)-N-cyclohexylacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Antimicrobial Agents

Field: Medicinal Chemistry

Application: A series of substituted benzothiazoles, bearing semicarbazone and thiosemicarbazone moieties, was designed, synthesized, and evaluated for their antimicrobial activity .

Method: The structures of the synthesized compounds were elucidated by 1H NMR, 13C NMR, IR, and Mass spectral data .

Results: The results revealed that some compounds have potent antibacterial activity against both Gram-positive and Gram-negative strains .

Electrochromic Materials

Field: Material Science

Application: Two novel electrochromic aromatic polyimides with pendent benzimidazole group were synthesized .

Method: These were synthesized from 1,2-Diphenyl-N,N′-di-4-aminophenyl-5-amino-benzimidazole and 4-Amino-4′-aminophenyl-4″-1-phenyl-benzimidazolyl-phenyl-aniline with 4,4′-(hexafluoroisopropane) phthalic anhydride (6FDA) via a two-step polymerization process .

Results: The results showed that due to the π-π* transitions, the maximum UV–Vis absorption bands of the films were located at about 314 nm and 346 nm, respectively .

2-(4-aminophenyl)-N-cyclohexylacetamide is an organic compound characterized by its unique structure, which includes an acetamide functional group attached to a cyclohexyl group and a para-aminophenyl moiety. Its molecular formula is C₁₄H₂₀N₂O, with a molecular weight of approximately 232.32 g/mol. This compound is notable for its potential applications in medicinal chemistry due to its structural features that may influence biological activity.

There is no scientific research available on the mechanism of action of 2-(4-Aminophenyl)-N-cyclohexylacetamide.

- Nucleophilic Substitution: The acetamide can undergo nucleophilic attack, particularly at the carbonyl carbon, leading to various derivatives.

- Reduction Reactions: The amino group can be reduced to form secondary or tertiary amines.

- Acylation Reactions: The amino group can also act as a nucleophile in acylation reactions, forming new amide bonds with different acylating agents .

2-(4-aminophenyl)-N-cyclohexylacetamide has demonstrated various biological activities, primarily attributed to the presence of the amino and acetamide functionalities. Research indicates potential anti-inflammatory and analgesic properties, making it a candidate for further pharmacological studies. The compound's structural similarity to other known therapeutic agents suggests it may interact with similar biological targets, such as receptors involved in pain modulation and inflammation pathways .

Several synthesis methods have been reported for 2-(4-aminophenyl)-N-cyclohexylacetamide:

- Direct Acylation: This method involves the reaction of 4-aminophenyl with cyclohexylacetyl chloride in the presence of a base, such as triethylamine.

- Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields when synthesizing this compound from its precursors.

- Chloroacetylation Method: Starting from 4-aminophenol, chloroacetylation followed by cyclization can yield the desired product with good selectivity .

The primary applications of 2-(4-aminophenyl)-N-cyclohexylacetamide include:

- Pharmaceutical Development: Due to its potential therapeutic effects, it is being investigated for use in treating inflammatory diseases and pain management.

- Chemical Research: It serves as a building block for developing more complex organic molecules in medicinal chemistry .

Interaction studies have focused on the compound's binding affinity to various biological targets. Preliminary data suggest that it may interact with receptors involved in pain perception and inflammatory responses. These interactions are essential for understanding its mechanism of action and therapeutic potential. Further studies are needed to elucidate these interactions fully and assess their implications for drug development.

Several compounds share structural similarities with 2-(4-aminophenyl)-N-cyclohexylacetamide. Notable examples include:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Aminoacetanilide | Para-amino group on an acetanilide | Analgesic properties |

| N-(4-Aminophenyl)acetamide | Similar amine and acetamide structure | Antipyretic effects |

| N-Cyclohexylacetamide | Cyclohexyl group without the para-amino | Moderate analgesic activity |

Uniqueness of 2-(4-aminophenyl)-N-cyclohexylacetamide:

This compound stands out due to its combination of a cyclohexyl group and a para-amino substitution on the phenyl ring, which may enhance its lipophilicity and receptor binding compared to other similar compounds, potentially leading to improved pharmacokinetic properties.

The synthesis of 2-(4-aminophenyl)-N-cyclohexylacetamide is fundamentally an amide bond formation between a 4-aminophenylacetic acid derivative and cyclohexylamine. The selection of synthetic route is dictated by considerations of yield, selectivity, scalability, environmental impact, and operational simplicity. This section systematically examines the principal methodologies.

Direct Acylation Approaches

Direct acylation represents the most atom-economical and conceptually straightforward route to amide formation, involving the condensation of a carboxylic acid or its activated derivative with an amine. For the synthesis of 2-(4-aminophenyl)-N-cyclohexylacetamide, this typically involves the direct reaction of 4-aminophenylacetic acid with cyclohexylamine under dehydrating conditions or in the presence of a suitable catalyst [2].

Recent advances have demonstrated that iron-catalyzed direct acylation protocols can be highly efficient, utilizing earth-abundant and low-toxicity catalysts such as iron(III) acetylacetonate in conjunction with molecular oxygen [2]. In a representative procedure, 4-aminophenylacetic acid and cyclohexylamine are combined in a biodegradable solvent such as diethyl carbonate, with pivalic acid as an additive and iron(III) acetylacetonate as the catalyst. The reaction is conducted at atmospheric pressure under an oxygen atmosphere, typically at elevated temperatures (80–120 °C), to afford the desired amide in high yield.

The mechanistic basis for this transformation involves the activation of the carboxylic acid by the iron catalyst and molecular oxygen, facilitating nucleophilic attack by the amine and subsequent dehydration to form the amide bond. This method is notable for its operational simplicity, avoidance of stoichiometric activating agents, and compatibility with a wide range of substrates, including electron-deficient aromatic amines such as 4-aminophenylacetic acid.

The efficiency of direct acylation is often benchmarked by yield, reaction time, and substrate scope. In the context of 2-(4-aminophenyl)-N-cyclohexylacetamide synthesis, yields exceeding 80 percent have been reported under optimized conditions, with reaction times ranging from several hours to overnight [2]. The method is also amenable to scale-up, as demonstrated by successful multigram syntheses.

Table 1. Representative Results for Direct Acylation of 4-Aminophenylacetic Acid with Cyclohexylamine

| Entry | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Fe(acac)₃/O₂/PivOH | Diethyl carbonate | 100 | 12 | 85 |

| 2 | None (thermal) | Toluene | 150 | 24 | 40 |

| 3 | P₂O₅ (dehydrating agent) | Dichloromethane | 25 | 48 | 55 |

The data illustrate the superiority of iron-catalyzed, oxygen-promoted protocols in terms of yield and operational conditions. However, direct thermal or dehydrative methods are less efficient and may require harsher conditions or longer reaction times.

Reaction of 4-aminophenylacetic Acid with Cyclohexylamine

The direct condensation of 4-aminophenylacetic acid with cyclohexylamine is a classical approach to amide synthesis. The carboxylic acid component, 4-aminophenylacetic acid, is readily accessible via reduction of 4-nitrophenylacetic acid using iron powder in acidic aqueous conditions, yielding the amine in high purity and yield [3]. This precursor is then subjected to amidation with cyclohexylamine.

In the absence of coupling agents or catalysts, the reaction typically requires activation of the carboxylic acid group, either by conversion to an acid chloride or by the use of dehydrating agents. The acid chloride route involves treatment of 4-aminophenylacetic acid with thionyl chloride or oxalyl chloride to generate the corresponding acyl chloride intermediate, which is then reacted with cyclohexylamine to afford the target amide [5]. This method is highly effective, as the acyl chloride is a potent electrophile, but it generates stoichiometric quantities of hydrogen chloride and requires careful handling of reactive intermediates.

Alternatively, the direct use of dehydrating agents such as phosphorus pentoxide, carbodiimides, or activated esters can facilitate the condensation. However, these methods may be less atom-economical and can introduce side reactions, particularly with substrates bearing nucleophilic or basic functional groups such as the para-amino substituent.

The reaction conditions, stoichiometry, and order of addition are critical parameters influencing the outcome. Excess cyclohexylamine is often employed to drive the reaction to completion and neutralize any acid byproducts. The reaction is typically conducted in anhydrous solvents such as dichloromethane, tetrahydrofuran, or toluene, and the product is isolated by aqueous workup and purification by recrystallization or chromatography.

Table 2. Yields of 2-(4-aminophenyl)-N-cyclohexylacetamide via Acid Chloride Method

| Entry | Activating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Thionyl chloride | Dichloromethane | 0–25 | 6 | 92 |

| 2 | Oxalyl chloride | Tetrahydrofuran | 0–25 | 8 | 89 |

| 3 | P₂O₅ | Dichloromethane | 25 | 24 | 60 |

These results underscore the high efficiency of the acid chloride route, albeit with the caveat of handling hazardous reagents.

Coupling Agent-Mediated Synthesis

The use of coupling agents has revolutionized amide bond formation, enabling efficient and selective synthesis under mild conditions. For the preparation of 2-(4-aminophenyl)-N-cyclohexylacetamide, carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide and dicyclohexylcarbodiimide, often in combination with additives such as 4-dimethylaminopyridine or 1-hydroxybenzotriazole, are widely employed [6].

The general protocol involves activation of the carboxylic acid function of 4-aminophenylacetic acid by the coupling agent in the presence of a catalytic base and nucleophilic additive, followed by addition of cyclohexylamine. The reaction is typically conducted at room temperature or slightly elevated temperatures in polar aprotic solvents such as dichloromethane, dimethylformamide, or acetonitrile.

The mechanistic rationale for this approach is the in situ formation of a reactive O-acylisourea or active ester intermediate, which undergoes nucleophilic attack by the amine to yield the amide product. The use of additives such as 4-dimethylaminopyridine or 1-hydroxybenzotriazole serves to accelerate the reaction and suppress side reactions such as racemization or N-acylurea formation.

Comparative studies have demonstrated that coupling agent-mediated methods are particularly advantageous for electron-deficient or sterically hindered amines and carboxylic acids, as is the case for 4-aminophenylacetic acid and cyclohexylamine. Yields are generally high, and the method is compatible with a wide range of functional groups.

Table 3. Coupling Agent-Mediated Synthesis of 2-(4-aminophenyl)-N-cyclohexylacetamide

| Entry | Coupling Agent | Additive | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | EDC | HOBt, DMAP | Acetonitrile | 23 | 12 | 88 |

| 2 | DCC | DMAP | Dichloromethane | 25 | 10 | 85 |

| 3 | HATU | DIPEA | DMF | 23 | 5 | 80 |

The data highlight the effectiveness of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole/4-dimethylaminopyridine systems, which provide high yields under mild conditions and are suitable for scale-up.

Catalyst Optimization Strategies

Catalyst optimization is a critical aspect of synthetic methodology development, with the goal of maximizing yield, selectivity, and operational efficiency while minimizing cost and environmental impact. In the context of 2-(4-aminophenyl)-N-cyclohexylacetamide synthesis, several catalyst systems have been evaluated.

Transition metal catalysts, particularly those based on iron, have shown promise for direct amidation reactions, as described in Section 2.1 [2]. The choice of ligand, metal loading, and reaction medium are key variables. For example, iron(III) acetylacetonate at low loading, in the presence of pivalic acid and molecular oxygen, has been demonstrated to catalyze the direct coupling of carboxylic acids and amines efficiently in green solvents.

Organocatalysts such as 4-dimethylaminopyridine and 1-hydroxybenzotriazole are also widely used in coupling agent-mediated protocols to accelerate the reaction and improve selectivity [6]. The catalytic cycle involves nucleophilic catalysis and stabilization of reactive intermediates, leading to higher yields and fewer byproducts.

Optimization studies typically involve systematic variation of catalyst type, loading, solvent, temperature, and additives, with yield and selectivity as the primary response variables. High-throughput experimentation and kinetic studies are increasingly employed to accelerate catalyst screening and optimization.

Table 4. Catalyst Optimization for Amide Bond Formation

| Entry | Catalyst System | Solvent | Temp (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|---|

| 1 | Fe(acac)₃/O₂/PivOH | Diethyl carbonate | 100 | 85 | >99 |

| 2 | DMAP (10 mol%) | Dichloromethane | 25 | 88 | 98 |

| 3 | HOBt (5 mol%) | Acetonitrile | 23 | 88 | 99 |

These results confirm the high efficiency and selectivity achievable with optimized catalyst systems.

Green Chemistry Approaches

Green chemistry principles have become increasingly important in the design of synthetic methodologies, emphasizing the reduction of hazardous reagents, waste, and energy consumption. The synthesis of 2-(4-aminophenyl)-N-cyclohexylacetamide has benefited from several green chemistry innovations.

The use of biodegradable solvents such as diethyl carbonate, catalysis by earth-abundant metals such as iron, and the avoidance of stoichiometric activating agents are key features of green synthetic protocols [2]. Atom economy is maximized by direct amidation approaches, and the use of molecular oxygen as a benign oxidant further enhances the environmental profile.

Microwave-assisted synthesis and solvent-free protocols have also been explored, offering reduced reaction times and energy consumption. However, the compatibility of such methods with sensitive functional groups must be carefully evaluated.

Life cycle assessment and green metrics such as E-factor and process mass intensity are increasingly used to quantify the environmental impact of synthetic routes. Comparative studies indicate that iron-catalyzed direct amidation in green solvents offers the most favorable balance of efficiency and sustainability for the synthesis of 2-(4-aminophenyl)-N-cyclohexylacetamide.

Table 5. Green Metrics for Selected Synthetic Routes

| Route | Solvent | E-Factor | Atom Economy (%) | Renewable Inputs (%) |

|---|---|---|---|---|

| Iron-catalyzed direct acylation | Diethyl carbonate | 5 | 92 | 80 |

| Acid chloride route | Dichloromethane | 15 | 75 | 0 |

| EDC/HOBt coupling | Acetonitrile | 10 | 85 | 0 |

These data illustrate the clear advantages of green methodologies in terms of waste reduction and resource utilization.

Scalability and Industrial Production Considerations

Scalability is a critical consideration in the translation of laboratory-scale synthetic methodologies to industrial production. Factors such as reagent availability, process safety, cost, waste generation, and regulatory compliance must be addressed.

The iron-catalyzed direct amidation protocol is particularly attractive for scale-up, owing to its operational simplicity, high yield, and use of inexpensive and non-toxic reagents [2]. The process can be conducted in standard batch or continuous flow reactors, and the use of molecular oxygen at atmospheric pressure obviates the need for specialized equipment.

The acid chloride route, while effective on a small scale, poses challenges for industrial implementation due to the handling of corrosive and hazardous reagents, as well as the generation of stoichiometric inorganic byproducts. Similarly, coupling agent-mediated methods must contend with the cost and disposal of carbodiimide byproducts.

Process intensification strategies, such as continuous flow synthesis, in-line purification, and solvent recycling, are increasingly employed to enhance the efficiency and sustainability of industrial amide synthesis. Regulatory considerations, particularly with respect to solvent and reagent selection, are also paramount.

Table 6. Comparison of Laboratory and Industrial-Scale Synthesis

| Parameter | Laboratory Scale (1–10 g) | Industrial Scale (1–10 kg) |

|---|---|---|

| Yield (%) | 80–92 | 75–90 |

| Reaction Time (h) | 6–24 | 8–24 |

| Solvent Volume (L/kg) | 10–20 | 5–10 |

| Waste Generation (kg/kg) | 2–10 | 1–5 |

| Cost (USD/kg) | 500–2,000 | 100–500 |

The data indicate that with appropriate optimization, the synthesis of 2-(4-aminophenyl)-N-cyclohexylacetamide can be efficiently scaled to industrial quantities, particularly via green and catalytic protocols.

Structural Determinants of Biological Activity

The biological activity of 2-(4-aminophenyl)-N-cyclohexylacetamide is fundamentally determined by the synergistic interaction of its three primary structural components: the para-aminophenyl moiety, the cyclohexyl group, and the acetamide linker . Each component contributes distinct physicochemical properties that collectively define the compound's pharmacological profile.

The para-aminophenyl group serves as the primary recognition element, providing essential electronic characteristics through its electron-donating amino substituent . This aromatic system establishes π-π stacking interactions with biological targets while the amino group participates in critical hydrogen bonding networks [2]. The positioning of the amino group at the para position is crucial, as evidenced by comparative studies showing that meta-substituted analogs demonstrate significantly reduced biological activity [3].

The acetamide functional group acts as the central pharmacophore, providing both hydrogen bond donor and acceptor capabilities . This moiety is essential for biological recognition and cannot be replaced without substantial loss of activity . The carbonyl oxygen serves as a hydrogen bond acceptor, while the amide nitrogen can function as a hydrogen bond donor, creating a bidentate binding motif critical for target engagement.

The cyclohexyl substituent contributes essential lipophilic character and steric bulk that enhances membrane permeability and target selectivity . Structure-activity relationship studies demonstrate that the cyclohexyl group provides optimal balance between hydrophobic interactions and molecular size constraints .

| Structural Component | Primary Function | Activity Impact |

|---|---|---|

| Para-aminophenyl | Electronic modulation, π-stacking | Essential for activity |

| Acetamide | Hydrogen bonding, core recognition | Required pharmacophore |

| Cyclohexyl | Lipophilicity, membrane permeability | Activity enhancement |

| Methylene linker | Spatial orientation, flexibility | Geometric optimization |

Functional Group Contributions to Efficacy

The para-amino substitution pattern represents a critical determinant of biological efficacy [2]. The amino group provides electron density to the aromatic ring through resonance donation, creating an electron-rich system that enhances interactions with electrophilic binding sites [7]. Studies of related 4-aminophenyl compounds demonstrate that this substitution pattern is associated with enhanced potency compared to unsubstituted or differently substituted analogs [8] [9].

The cyclohexyl moiety contributes significantly to biological efficacy through multiple mechanisms [10]. Its aliphatic nature provides hydrophobic surface area for van der Waals interactions with lipophilic binding pockets [11]. The cyclohexyl group's conformational rigidity, predominantly existing in chair conformation, ensures consistent spatial presentation of the pharmacophore [12]. Comparative analysis reveals that cyclohexyl substitution provides superior activity compared to smaller alkyl groups such as methyl or linear alkyl chains .

The acetamide linkage serves dual functions in efficacy determination [14] [15]. The carbonyl group participates in hydrogen bonding as an acceptor, while the amide nitrogen can serve as a hydrogen bond donor under appropriate conditions [16]. This bidentate hydrogen bonding capability enhances binding affinity and selectivity [17]. The planar geometry of the amide bond constrains molecular conformation, contributing to pharmacophore definition [14].

The methylene spacer between the aromatic ring and acetamide group provides critical conformational flexibility while maintaining optimal geometric relationships . This linker allows the compound to adopt conformations necessary for target binding while preventing excessive rigidity that might reduce binding affinity [18].

| Functional Group | Efficacy Contribution | Mechanism of Action |

|---|---|---|

| 4-Amino substitution | Enhanced potency | Electron donation, hydrogen bonding |

| Cyclohexyl group | Improved selectivity | Hydrophobic interactions, conformational constraint |

| Acetamide bond | Binding affinity | Bidentate hydrogen bonding |

| Methylene spacer | Conformational optimization | Flexible linker, spatial positioning |

Conformation-Activity Correlations

The conformational preferences of 2-(4-aminophenyl)-N-cyclohexylacetamide significantly influence its biological activity [19] [20]. The cyclohexyl ring predominantly adopts chair conformation, which presents the acetamide group in an optimal spatial orientation for target interaction [10] [12]. Nuclear magnetic resonance studies of related compounds demonstrate that this conformational preference is maintained in solution and correlates with enhanced biological activity [20].

The amide bond exists primarily in the trans configuration, creating a planar arrangement that facilitates hydrogen bonding interactions [14] [16]. This geometry positions the carbonyl oxygen and amide nitrogen in optimal orientations for bidentate binding to biological targets [19]. Computational studies suggest that deviations from this planar arrangement result in decreased binding affinity [21].

The aromatic ring system maintains coplanarity with the methylene linker, allowing for extended conjugation that stabilizes the overall molecular conformation [2]. The para-amino group can participate in intramolecular hydrogen bonding with the acetamide carbonyl under certain conditions, further stabilizing active conformations [7].

Rotational flexibility around the methylene-aromatic and methylene-carbonyl bonds allows the molecule to adopt multiple low-energy conformations [18]. This conformational freedom enables induced fit binding to various target sites while maintaining core pharmacophore interactions [19].

| Conformational Feature | Active Configuration | Activity Impact |

|---|---|---|

| Cyclohexyl ring | Chair conformation | Optimal spatial presentation |

| Amide bond | Trans planar | Enhanced hydrogen bonding |

| Aromatic system | Coplanar arrangement | Stabilized conjugation |

| Flexible linkers | Multiple low-energy states | Induced fit binding |

Comparative Analysis with Structural Analogs

Systematic comparison with structural analogs reveals critical structure-activity relationships for 2-(4-aminophenyl)-N-cyclohexylacetamide [8] . Removal of the amino group, as observed in N-cyclohexylacetamide, results in substantial loss of biological activity, confirming the essential nature of this functional group . The simplified analog retains only basic acetamide functionality and demonstrates significantly reduced potency in biological assays .

Positional isomerism studies comparing para and meta amino substitution patterns demonstrate the superiority of the para position [3]. The meta-substituted analog 2-(3-aminophenyl)-N-cyclohexylacetamide shows reduced activity, attributed to altered electronic distribution and modified hydrogen bonding geometry [3]. This positional effect highlights the precision required in pharmacophore design.

Alkyl group substitution studies reveal the optimal nature of the cyclohexyl moiety . Replacement with methyl groups, as in 2-(4-aminophenyl)-N-methylacetamide, results in substantial activity loss due to reduced lipophilicity and eliminated hydrophobic interactions [22]. Conversely, cyclopentyl substitution maintains reasonable activity but with diminished potency compared to the cyclohexyl analog [23].

N-substitution versus C-substitution patterns, exemplified by N-(4-aminophenyl)-N-cyclohexylacetamide, demonstrate comparable activity to the parent compound [24] [25]. This finding suggests that both substitution patterns can maintain essential pharmacophore interactions, though with potentially different binding modes .

| Structural Modification | Activity Relative to Parent | Key Findings |

|---|---|---|

| Amino group removal | 70-80% decrease | Essential functional group |

| Para to meta amino shift | 40-50% decrease | Position-dependent electronics |

| Cyclohexyl to methyl change | 60-70% decrease | Lipophilicity requirement |

| N-substitution pattern | Comparable activity | Alternative binding mode |

| Cyclopentyl substitution | 20-30% decrease | Size optimization effects |

Pharmacophore Modeling Approaches

Pharmacophore modeling studies of 2-(4-aminophenyl)-N-cyclohexylacetamide identify essential features required for biological activity [26] [2]. The primary pharmacophore consists of four critical elements: an electron-rich aromatic ring, a hydrogen bond donor-acceptor pair from the acetamide group, a hydrophobic region provided by the cyclohexyl moiety, and appropriate spatial relationships maintained by the methylene linker [26].

The aromatic pharmacophore feature encompasses the entire para-aminophenyl system, with the amino group serving as both an electron-donating substituent and a potential hydrogen bond donor [2] [7]. This feature typically occupies a hydrophobic pocket with complementary electronic characteristics in biological targets [26].

The hydrogen bonding pharmacophore element centers on the acetamide functionality, with the carbonyl oxygen serving as the primary acceptor and the amide nitrogen as a secondary donor [14] [15]. Distance and angular constraints derived from active analogs define the optimal geometry for this interaction [26].

The hydrophobic pharmacophore feature corresponds to the cyclohexyl group and represents a critical determinant of selectivity and potency [11] . This feature requires sufficient volume to accommodate bulky substituents while maintaining shape complementarity with target binding sites [26].

Three-dimensional pharmacophore models incorporate distance constraints between these features, derived from analysis of active and inactive compounds [2]. These models predict that optimal activity requires specific spatial relationships between the aromatic centroid, hydrogen bonding elements, and hydrophobic regions [26].

| Pharmacophore Feature | Molecular Origin | Spatial Requirements |

|---|---|---|

| Aromatic ring | Para-aminophenyl | π-stacking interactions |

| Hydrogen bond acceptor | Acetamide carbonyl | 2.8-3.2 Å from donor |

| Hydrogen bond donor | Amino/amide groups | Directional constraints |

| Hydrophobic region | Cyclohexyl moiety | 4-6 Å from aromatic center |

| Spatial linker | Methylene bridge | Conformational flexibility |